1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one

Description

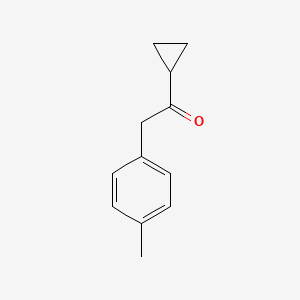

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one (CAS 56594-97-9) is a ketone derivative featuring a cyclopropyl group attached to the carbonyl carbon and a 4-methylphenyl substituent on the adjacent carbon. Its molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol .

Properties

IUPAC Name |

1-cyclopropyl-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYKTUSATKARAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and 4-methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the cyclopropyl-ethanone core but differ in substituents on the second carbon:

Key Comparative Insights

Stereochemical Outcomes

- Asymmetric Reduction Efficiency : The sulfonyl group in 10d achieved 99.2% enantiomeric excess (ee) using [(R,R)-Teth-TsDpenRuCl], outperforming the thioether variant (87.2% ee ). This highlights the sulfonyl group’s superior directing effect in catalysis.

Physicochemical Properties

- Lipophilicity : While direct LogP data for the target compound is absent, branched alkyl or halogenated aryl substituents (e.g., 4-chlorophenyl ) increase lipophilicity compared to methylphenyl groups .

- Thermal Stability : Sulfonyl derivatives (mp 57–58°C ) are solids, whereas thioethers remain liquids , suggesting stronger intermolecular forces in sulfonyl compounds.

Data Tables

Biological Activity

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one, also known as a cyclopropyl ketone, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.27 g/mol. The structure features a cyclopropyl group attached to an ethanone backbone, with a para-methylphenyl substituent, which contributes to its unique chemical properties.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest potential applications in neuropharmacology, particularly for mood disorders and neurodegenerative diseases.

The compound's specific structure allows it to modulate biological activity through interactions with various molecular targets, including enzymes and receptors. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant biological activity by interacting with neurotransmitter systems. These interactions could potentially lead to psychotropic effects, making it a candidate for further investigation in treating mood disorders and neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one | Neuropharmacological effects; potential antidepressant | Not specified |

| This compound | Neurotransmitter modulation; potential psychotropic effects | Not specified |

| 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one | Potential anti-inflammatory and antimicrobial properties | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.